2,4-Dichloro-6-cyclopropylpyrimidine
Overview
Description
2,4-Dichloro-6-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H6Cl2N2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 2,4-Dichloro-6-cyclopropylpyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the c-4 position of the halopyrimidines is generally found to be strongly preferred over c-2 .
Pharmacokinetics
The compound’s molecular weight is 18904 , which could potentially influence its bioavailability.
Result of Action
The compound’s interaction with its targets could potentially result in antibacterial and antimicrobial activities .
Action Environment
Environmental factors such as temperature, moisture, and soil type could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-cyclopropylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to altered metabolic pathways and changes in the levels of metabolites. Additionally, this compound has been shown to bind to specific receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal effects on cellular function and overall health. At higher doses, it can cause significant toxicity and adverse effects . Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as alterations in blood chemistry and hematological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-cyclopropylpyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as diisopropylethylamine in a solvent like dioxane, and the mixture is heated at around 70°C for a few hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-cyclopropylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually conducted under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
2,4-Dichloro-6-cyclopropylpyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-cyclopropylpyrimidine: Similar in structure but with different substitution patterns.
Pyridazine, Pyrimidine, and Pyrazine Derivatives: These compounds share the pyrimidine core but differ in their substitution patterns and biological activities.
Uniqueness
2,4-Dichloro-6-cyclopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6-cyclopropylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-3-5(4-1-2-4)10-7(9)11-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFIMFQPGXQFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901292071 | |
Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-07-9 | |
Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21573-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901292071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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